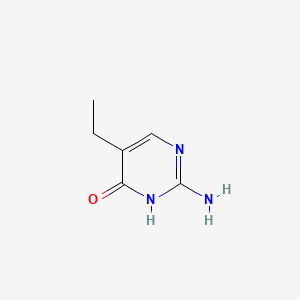

4(1H)-Pyrimidinone, 2-amino-5-ethyl-

Descripción

Significance of Pyrimidinone Scaffolds in Modern Organic and Materials Science Research

The pyrimidine (B1678525) nucleus is a fundamental component of essential biomolecules, including the nucleobases cytosine, thymine (B56734), and uracil (B121893), which are integral to the structure of DNA and RNA. researchgate.netnih.gov This natural prevalence has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, inspiring the development of numerous synthetic derivatives with a vast array of therapeutic applications. nih.govresearchgate.net Pyrimidine-based compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.comresearchgate.net Their versatility allows them to interact with a wide range of biological targets, such as protein kinases, making them a focal point in the design of new anticancer agents. nih.gov

Beyond pharmaceuticals, pyrimidinone scaffolds are gaining importance in materials science. Specifically, derivatives like ureido-pyrimidinone (UPy) are noted for their ability to form strong, directional quadruple hydrogen bonds. mdpi.com This property is harnessed to create supramolecular polymers and gels with advanced features, such as self-healing capabilities and tunable mechanical properties, which are valuable in fields ranging from tissue engineering to electronics. mdpi.com The ease of synthesis and the ability to readily modify the pyrimidine skeleton further enhance its appeal to chemists in both academic and industrial research. mdpi.com

Overview of Structural Diversity and Research Trajectories in Pyrimidinone Derivatives

The structural versatility of the pyrimidinone core is a key driver of its widespread investigation. The aromatic ring can be readily functionalized at the 2, 4, 5, and 6 positions, allowing for systematic structural modifications to fine-tune the molecule's physicochemical properties and biological activity. mdpi.comnih.gov This has led to the generation of extensive libraries of mono-, di-, tri-, and tetra-substituted pyrimidinone derivatives. nih.govnih.gov

Modern synthetic chemistry has produced various efficient methods for creating this structural diversity. The Biginelli reaction, a one-pot three-component synthesis, remains a classic and widely used method for producing dihydropyrimidinones. mdpi.com Other significant synthetic routes include cyclocondensation reactions and copper-catalyzed "click chemistry" to attach other molecular fragments, creating hybrid molecules with novel properties. nih.govresearchgate.net

Current research trajectories are increasingly focused on the synthesis of fused heterocyclic systems, where the pyrimidine ring is combined with other rings to create more complex scaffolds, such as:

Thieno[2,3-d]pyrimidines : These purine (B94841) bioisosteres are being investigated for their anticancer properties. nih.govnih.gov

Pyrano[2,3-d]pyrimidines : Synthesized via multicomponent reactions, these compounds are also explored for various biological activities. researchgate.net

Pyrimido[4,5-d]pyrimidines : These derivatives are being explored as potential antiviral and anticancer agents. mdpi.com

This continuous exploration of new structures and synthetic methodologies highlights the ongoing effort to unlock the full potential of the pyrimidinone scaffold in various scientific applications. researchgate.net

Rationale for Focused Academic Investigation on 4(1H)-Pyrimidinone, 2-amino-5-ethyl-

The specific academic focus on 4(1H)-Pyrimidinone, 2-amino-5-ethyl- is primarily driven by its role in structure-activity relationship (SAR) studies. While the broader pyrimidinone class is known for its biological potential, understanding the precise contribution of each substituent is crucial for designing more potent and selective compounds. nih.gov Research on derivatives with small alkyl groups, such as the ethyl group at the 5-position, is a logical step in systematically exploring the chemical space around the pyrimidinone core.

Investigations into closely related analogs, such as 2-amino-5-propyl-pyrimidinone, demonstrate that modifications at the 5-position can significantly influence the compound's lipophilicity and, consequently, its biological activity and solubility. ontosight.ai By comparing the properties and activities of the 5-ethyl derivative with other analogs (e.g., 5-propyl, 5-chloro, 5-hydroxyethyl), researchers can elucidate the impact of substituent size, polarity, and electronic effects on the molecule's interaction with biological targets. ontosight.aiontosight.ainih.gov This focused investigation provides fundamental data for optimizing lead compounds in drug discovery programs and contributes to a deeper understanding of the chemical biology of pyrimidinone derivatives.

| Compound Name | R-Group at 5-Position | Focus of Research |

| 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | -CH2CH3 | Structure-Activity Relationship (SAR) studies. ontosight.ai |

| 4(1H)-Pyrimidinone, 2-amino-5-propyl- | -CH2CH2CH3 | Investigating the influence of lipophilicity on biological activity. ontosight.ai |

| 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- | -CH2CH2OH | Exploring potential therapeutic applications (antiviral, anticancer). ontosight.ai |

| 4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl- | -C6H4Cl (and -CH2CH3 at C6) | Part of broader chemical libraries for screening. nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-4-3-8-6(7)9-5(4)10/h3H,2H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUFUGSWZRCRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182474 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28224-63-7 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028224637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 1h Pyrimidinone, 2 Amino 5 Ethyl Analogues

Functional Group Interconversions on the Pyrimidinone Core

The pyrimidinone core, with its multiple heteroatoms and functional groups, offers a rich landscape for chemical modification. Functional group interconversions are key to modulating the electronic and steric properties of the molecule, thereby influencing its biological activity.

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient, which generally renders it resistant to electrophilic aromatic substitution. However, the presence of activating groups, such as the exocyclic amino group and the hydroxyl group (in the tautomeric form of the pyrimidinone), can facilitate electrophilic attack, typically at the C5 position.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly when a good leaving group is present at the C2, C4, or C6 positions. For instance, 2-amino-4,6-dichloropyrimidine (B145751) can undergo sequential nucleophilic substitution reactions with various amines to yield a diverse range of derivatives mdpi.com.

Table 1: Examples of Substitution Reactions on Pyrimidinone Analogues

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine | Substituted amines, triethylamine | Nucleophilic Aromatic Substitution | 6-Chloro-4-(N-substituted)-2,4-pyrimidinediamine derivatives | mdpi.com |

Oxidation and Reduction Pathways of Pyrimidinone Moieties

The oxidation of the pyrimidinone ring itself is not a commonly reported transformation. More frequently, substituents on the ring undergo oxidation. For example, alkyl groups at the benzylic position of a pyrimidine ring can be oxidized to the corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) masterorganicchemistry.com.

Reduction of the pyrimidinone ring, on the other hand, is a more explored pathway. Dihydropyrimidine dehydrogenases, for instance, are enzymes that catalyze the reduction of uracil (B121893) and thymine (B56734) to their dihydrogenated forms nih.gov. Chemically, this can be achieved using various reducing agents.

Alkylation and Acylation of the Pyrimidinone Nitrogen and Carbon Centers

Alkylation and acylation of the 4(1H)-pyrimidinone, 2-amino-5-ethyl- scaffold can occur at several positions, including the ring nitrogens (N1 and N3), the exocyclic amino group, and the oxygen of the pyrimidinone (O-alkylation/acylation). The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating/acylating agent, the solvent, and the base used.

Generally, N-alkylation is favored over O-alkylation due to the higher nucleophilicity of nitrogen compared to oxygen oregonstate.edu. However, the use of "hard" alkylating agents can favor O-alkylation researchgate.net. In the case of 2-amino-4-hydroxypyrimidines, alkylation can lead to a mixture of N- and O-alkylated products, with the ratio being dependent on the reaction conditions nih.gov. The N1 and N3 positions of the pyrimidine ring are both potential sites for alkylation, and the selectivity can be influenced by the substituents on the ring researchgate.netnih.gov. Alkylation of the exocyclic amino group is also possible, particularly with certain alkylating agents nih.gov.

Acylation reactions with acyl chlorides or anhydrides can occur on the ring nitrogens or the exocyclic amino group. The outcome of the reaction is dependent on the reaction conditions. For instance, in acidic media, the amino group is protonated, which can favor O-acylation nih.gov. In contrast, under basic or neutral conditions, N-acylation is more common differencebetween.comarkat-usa.org. The presence of a bulky substituent at the 2-position of 2-amino-4-hydroxypyrimidines has been shown to promote O-acylation rsc.org.

Table 2: Regioselectivity in Alkylation and Acylation of Pyrimidinone Analogues

| Substrate | Reagent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| 2-amino-4-hydroxypyrimidines | Acyl halides | Varies | O-acyl and N-acyl derivatives | rsc.org |

| 4-chloro-5-hydroxy-6-aminopyrimidines | Aminoalkyl chlorides | Varies | Mixture of O- and N-alkylation products | nih.gov |

| N1-substituted pyrimidine nucleobases | Alkyl halides | TBAB, Cs2CO3, MeCN | N3-alkylated products | researchgate.net |

Annulation Reactions for Fused Heterocyclic Systems Containing the Pyrimidinone Unit

Annulation reactions provide a powerful tool for the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery. The 2-amino-4(1H)-pyrimidinone core can serve as a versatile building block for the construction of various fused ring systems. For example, reaction with appropriate precursors can lead to the formation of pyrimido[4,5-d]pyrimidines and thiazolo[4,5-d]pyrimidines oregonstate.edudifferencebetween.comrsc.orgnih.govcdnsciencepub.comrsc.org. These fused systems often exhibit enhanced biological activities compared to their monocyclic counterparts.

Table 3: Examples of Fused Heterocyclic Systems from Pyrimidinone Analogues

| Pyrimidinone Precursor | Reagent(s) | Fused System Formed | Reference |

|---|---|---|---|

| 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one derivatives | N/A (self-condensation) | Quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones | rsc.org |

| 4-aminopyrimidin-5-yl thiocyanates | Cyclization | Thiazolo[4,5-d]pyrimidines | oregonstate.edu |

Advanced Synthetic Strategies for Complex 4(1H)-Pyrimidinone, 2-amino-5-ethyl- Derivatives

Modern synthetic methodologies offer efficient and versatile routes to complex molecular architectures. These strategies are increasingly being applied to the synthesis of novel pyrimidinone derivatives with tailored biological properties.

Click Chemistry and Related Coupling Reactions

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules. This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance. Pyrimidinone derivatives functionalized with either an azide (B81097) or an alkyne group can readily participate in CuAAC reactions to form triazole-linked conjugates. This approach allows for the modular assembly of complex molecules, which is highly advantageous in drug discovery for the rapid generation of compound libraries.

Regioselective Functionalization Approaches

The 2-amino-4(1H)-pyrimidinone scaffold, a key heterocyclic motif, possesses multiple reactive sites, making regioselective functionalization a critical aspect of its chemical derivatization. The presence of two ring nitrogen atoms (N1 and N3), an exocyclic amino group, and reactive carbon positions (C5 and C6) allows for diverse structural modifications. However, this multiplicity of reactive sites necessitates carefully controlled reaction conditions to achieve selectivity. The tautomeric nature of the 4(1H)-pyrimidinone ring, existing in both keto and enol (4-hydroxypyrimidine) forms, further complicates its reactivity, particularly in alkylation reactions. Strategic functionalization often involves leveraging the inherent electronic properties of the ring and employing specific reagents and catalysts to direct reactions to the desired position.

N-Alkylation and N-Arylation

The pyrimidinone ring can be functionalized at the N1 and N3 positions. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, especially the solvent and the nature of the base used. neliti.com Solvents that favor the formation of free ions, such as dimethylformamide (DMF), tend to result in a mixture of N1 and N3 alkylated products, whereas solvents with lower solvating power can direct the reaction towards a specific nitrogen. neliti.com For instance, in the alkylation of 2-methylpyrimidin-4-one sodium salt with ethyl bromide, using ethyl acetate (B1210297) as the solvent overwhelmingly favors the formation of the N1-alkylated product. neliti.com This is attributed to the poor solubility of the sodium salt in ethyl acetate, where the cation coordinates with the oxygen and sterically hinders the N3 position. neliti.com

Table 1: Influence of Solvent on Regioselectivity of N-Alkylation of 2-Methylpyrimidin-4-one Sodium Salt

| Solvent | N1-isomer (%) | N3-isomer (%) | O-isomer (%) |

|---|---|---|---|

| Dimethylformamide (DMF) | 21 | 50 | 29 |

| Methanol | 16 | 59 | 25 |

| iso-Propanol | 36 | 47 | 17 |

| Ethyl Acetate | 90 | 5 | 5 |

Data sourced from a study on 2-methylpyrimidinone, a structural analogue. neliti.com

For N-arylation, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective. nih.govresearchgate.net This reaction allows for the formation of a C-N bond between the pyrimidine's exocyclic amino group and an aryl halide. Optimized conditions often involve a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) or Pd₂(dba)₃, a suitable phosphine (B1218219) ligand like Xantphos, and a base like sodium tert-butoxide in a solvent such as toluene. nih.gov This methodology has been successfully applied to synthesize a variety of N-aryl-2-aminopyrimidine derivatives in moderate to good yields. nih.gov

C5 and C6 Functionalization

The C5 and C6 positions of the pyrimidinone ring are amenable to functionalization, primarily through halogenation followed by cross-coupling reactions or via directed metallation. Halogenation, particularly bromination at the C5 position, creates a versatile handle for subsequent modifications. For example, 2-amino-4(3H)-pyrimidinone can be brominated at the C5 position to yield 2-amino-5-bromo-4(3H)-pyrimidinone. nih.gov

This bromo-substituted intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govresearchgate.net The Suzuki reaction enables the formation of C-C bonds by coupling the C5-bromo derivative with various arylboronic acids. mdpi.comrsc.org This approach has been used to synthesize a wide array of 5-aryl-2-aminopyrimidine analogues. The typical catalytic system for such transformations involves a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as sodium carbonate or potassium phosphate (B84403). nih.govmdpi.com

Table 2: Examples of Suzuki Cross-Coupling Reactions on Halogenated Pyrimidine Analogues

| Pyrimidine Substrate | Coupling Partner | Catalyst / Base | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Methyl-5-phenylpyridin-3-amine | 85 | mdpi.com |

| 4,6-Dichloropyrimidine | 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 4,6-Bis(5-pyrimidyl)pyrimidine | 56 | rsc.org |

| 2-Chloro-5-pyrimidylboronic acid | 2-Bromothiophene | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 2-Chloro-5-(2-thienyl)pyrimidine | 78 | researchgate.net |

Data from reactions on structurally related aminopyridine and pyrimidine systems.

Furthermore, regioselective functionalization at the C6 position can be achieved through a lithiation-substitution protocol. nih.gov This involves treating a protected 2-amino-5-bromo-4(3H)-pyrimidinone with a strong base like lithium diisopropylamide (LDA) to generate a lithiated species at C6, which can then react with various electrophiles to introduce substituents specifically at that position. nih.gov

The Vilsmeier-Haack reaction represents another strategy for functionalization, allowing for the introduction of a formyl group or its equivalent. For instance, pyrimido[4,5-b]quinoline-dione derivatives, synthesized from 6-aminopyrimidinone precursors, can undergo formylation under Vilsmeier-Haack conditions to yield β-chlorovinylaldehyde products, demonstrating C-C bond formation at an active methylene (B1212753) position derived from the pyrimidinone framework. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 1h Pyrimidinone, 2 Amino 5 Ethyl and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments, the precise connectivity and electronic environment of each atom can be mapped.

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. While specific data for 2-amino-5-ethyl-4(1H)-pyrimidinone is not extensively published, analysis of closely related structures allows for the prediction of its spectral characteristics. bas.bgrsc.org

In the ¹H NMR spectrum, the ethyl group at the C5 position is expected to present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The protons on the pyrimidine (B1678525) ring and the amino (NH₂) and amide (NH) groups would appear as distinct signals, often as singlets or broad singlets, with their chemical shifts influenced by the solvent and concentration. nih.govchemicalbook.com For instance, in related pyrimidine structures, NH₂ protons can exhibit a broad signal around 7.26 ppm. nih.gov

The ¹³C NMR spectrum provides the number of non-equivalent carbon atoms. The carbonyl carbon (C4) is expected to have the highest chemical shift (downfield), typically in the range of 155-175 ppm, due to the deshielding effect of the double-bonded oxygen. bas.bg The carbons of the pyrimidine ring (C2, C5, C6) and the ethyl substituent will have characteristic shifts. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4(1H)-Pyrimidinone, 2-amino-5-ethyl- (Based on data from analogous structures)

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C2-NH₂ | ~7.0 - 8.0 (broad s) | - |

| N1-H / N3-H | ~8.5 - 11.5 (broad s) | - |

| C6-H | ~7.5 - 8.5 (s) | ~140 - 150 |

| C5-CH₂-CH₃ | ~2.3 - 2.8 (q) | ~18 - 25 |

| C5-CH₂-CH₃ | ~1.0 - 1.4 (t) | ~12 - 16 |

| C2 | - | ~150 - 160 |

| C4 | - | ~160 - 170 |

| C5 | - | ~105 - 115 |

| s = singlet, t = triplet, q = quartet. Chemical shifts are highly dependent on solvent and experimental conditions. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules. bas.bgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 2-amino-5-ethyl-4(1H)-pyrimidinone, a clear cross-peak would be observed between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It would link the CH₂ proton signal to the CH₂ carbon signal and the CH₃ proton signal to its corresponding carbon signal. It would also connect the C6-H proton signal to the C6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between hydrogen and carbon atoms, which is vital for assembling the molecular skeleton. Key expected correlations for the target compound include:

Correlations from the C5-CH₂ protons to the C5 and C6 carbons of the pyrimidine ring.

Correlations from the C6-H proton to the C5, C4, and C2 carbons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition.

For 4(1H)-Pyrimidinone, 2-amino-5-ethyl-, the molecular formula is C₆H₉N₃O, which corresponds to a monoisotopic mass of 139.0746 Da. Observation of a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 139 or 140 in the mass spectrum would strongly support the identity of the compound. nih.govepa.gov

The fragmentation pattern observed in the mass spectrum provides structural information. For the 2-amino-5-ethyl-4(1H)-pyrimidinone structure, characteristic fragmentation pathways could include:

Loss of the ethyl group (•C₂H₅, 29 Da) leading to a fragment ion at m/z 110.

Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring, a common fragmentation pathway for such heterocycles.

Sequential loss of small neutral molecules like CO (28 Da) or HCN (27 Da).

Table 2: Key Mass Spectrometry Data for 4(1H)-Pyrimidinone, 2-amino-5-ethyl-

| Property | Value |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.15 g/mol |

| Monoisotopic Mass | 139.0746 Da |

| Predicted [M+H]⁺ Ion | 140.0824 m/z |

| Predicted Fragments | m/z 110 ([M-C₂H₅]⁺) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of 2-amino-5-ethyl-4(1H)-pyrimidinone is expected to show characteristic absorption bands for its key functional groups. nih.govnist.gov

N-H Stretching: The amino (NH₂) and amide (NH) groups will show stretching vibrations in the region of 3100-3500 cm⁻¹. The NH₂ group typically displays two bands (asymmetric and symmetric stretching), while the amide NH stretch is usually a single, broad band. nih.gov

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the pyrimidinone ring is expected in the range of 1650-1700 cm⁻¹. Its exact position is influenced by hydrogen bonding and ring conjugation.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C double bonds within the pyrimidine ring will appear in the 1500-1650 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 4(1H)-Pyrimidinone, 2-amino-5-ethyl-

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Amine (NH₂) | Asymmetric Stretch | ~3400 - 3500 |

| Amine (NH₂) | Symmetric Stretch | ~3300 - 3400 |

| Amide (N-H) | Stretch | ~3100 - 3300 (broad) |

| Alkyl (C-H) | Stretch | ~2850 - 2960 |

| Carbonyl (C=O) | Stretch | ~1650 - 1700 (strong) |

| Ring (C=N, C=C) | Stretch | ~1500 - 1650 |

| Amine (N-H) | Bend | ~1590 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The pyrimidinone ring, with its alternating double bonds and heteroatoms containing lone pairs of electrons, acts as a chromophore.

The UV-Vis spectrum of 2-amino-5-ethyl-4(1H)-pyrimidinone is expected to show absorptions corresponding to:

π → π* transitions: These high-energy transitions are characteristic of the conjugated π-system of the pyrimidine ring and typically result in strong absorption bands in the 200-300 nm range.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the N or O atoms) to an anti-bonding π* orbital. They result in weaker absorption bands at longer wavelengths (>300 nm). spectrabase.com

The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and pH, which can alter the electronic structure of the molecule (e.g., by protonation).

Table 4: Expected Electronic Transitions for 4(1H)-Pyrimidinone, 2-amino-5-ethyl-

| Transition Type | Orbitals Involved | Expected Wavelength Range (λ_max) |

| π → π | π system of the ring | ~230 - 280 nm |

| n → π | N, O lone pairs → π* | ~300 - 340 nm |

X-ray Crystallography for Solid-State Molecular Structure Determination

While other spectroscopic methods provide information about connectivity and the electronic environment, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique can determine precise bond lengths, bond angles, and intermolecular interactions. nih.gov

For an analogue of the target compound, 2-amino-5-substituted-pyrimidinone, an X-ray crystal structure analysis would reveal:

Planarity: The pyrimidine ring is expected to be largely planar. helsinki.fi

Bond Lengths and Angles: Confirmation of the double bond character of C=O and the partial double bond character within the heterocyclic ring.

Tautomerism: Crystallography can definitively identify the dominant tautomeric form in the solid state (i.e., whether the compound exists as a 4(1H)-pyrimidinone or its 4-hydroxypyrimidine (B43898) tautomer).

The analysis of related crystal structures indicates that pyrimidine derivatives often form dimers or extended networks through hydrogen bonding, which significantly influences their physical properties. helsinki.finih.gov

Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of an analogue, 2-amino-5,6-dimethylpyrimidin-4-one, has been determined, providing a model for the crystallographic features of similar 2-aminopyrimidinones. This compound crystallizes in different forms, showcasing the potential for polymorphism.

One form, designated as (I), crystallizes in the triclinic system with the space group P-1. In another instance, co-crystallization from aqueous solutions containing uric acid yielded a monoclinic form (II) with the space group P21/c, which contains a 1:1 ratio of two different tautomers. nih.govresearchgate.net

The unit cell parameters for these forms highlight the differences in their crystal packing.

Table 1: Crystallographic Data for 2-amino-5,6-dimethylpyrimidin-4-one Analogues

| Parameter | Form (I) - Triclinic | Form (II) - Monoclinic |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | Data not available | 90 |

| β (°) | Data not available | Data not available |

| γ (°) | Data not available | 90 |

| V (ų) | Data not available | Data not available |

| Z | Data not available | 4 |

Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A detailed examination of the bond lengths, bond angles, and torsional angles in the crystal structures of analogues reveals the precise geometry of the pyrimidinone ring and its substituents. In the case of thieno[2,3-d]pyrimidine (B153573) analogues, such as N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, the pyrimidine ring adopts a relatively planar conformation. nih.govdrugbank.com

The bond lengths within the pyrimidinone ring are consistent with their hybrid character, showing partial double bond character for the C-N bonds and a distinct C=O double bond. The exocyclic amino group exhibits C-N bond lengths that are shorter than a typical single bond, indicating some degree of delocalization of the nitrogen lone pair into the ring system. The geometry around the substituted ethyl group at other positions, such as the 6-position in some analogues, would be expected to show standard sp3 hybridized carbon bond lengths and angles.

A representative, generalized data table for a 2-amino-pyrimidinone structure is presented below. Note that these are typical values and the exact parameters for 2-amino-5-ethyl-4(1H)-pyrimidinone may vary.

Table 2: Representative Bond Lengths and Angles for a 2-Aminopyrimidinone Analogue

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| N1-C2 | ~1.36 | C6-N1-C2 | ~122 |

| C2-N3 | ~1.37 | N1-C2-N3 | ~118 |

| C2-N(amino) | ~1.34 | N3-C2-N(amino) | ~121 |

| N3-C4 | ~1.39 | C2-N3-C4 | ~120 |

| C4-C5 | ~1.44 | N3-C4-C5 | ~122 |

| C4=O | ~1.24 | O=C4-C5 | ~121 |

| C5-C6 | ~1.35 | C4-C5-C6 | ~118 |

Investigation of Tautomeric Forms and Conformational Preferences in the Solid State

Derivatives of 4-hydroxypyrimidine can exist in several tautomeric forms, most notably the keto-enol forms. nih.govresearchgate.net In the solid state, there is a strong preference for the keto (pyrimidinone) tautomer. nih.govresearchgate.net Specifically for 2-aminopyrimidinone derivatives, the 4(1H)-pyrimidinone and 4(3H)-pyrimidinone forms are the most relevant keto tautomers.

A study on 2-amino-5,6-dimethyl-4-hydroxypyrimidine revealed that recrystallization from an aqueous solution yielded the 4(1H)-pyrimidinone tautomer (form I). nih.govresearchgate.net However, when co-crystallized with uric acid, a structure containing a 1:1 ratio of both the 1H-keto and 3H-keto tautomers was obtained (form II). nih.govresearchgate.net This highlights that the crystallization conditions can influence which tautomer is present in the solid state. Infrared spectroscopy of form (I) also suggested the presence of minor amounts of the 4-hydroxy tautomer, which was not detected by X-ray diffraction. nih.govresearchgate.net

The conformational preference of the 5-ethyl group would be expected to be that which minimizes steric hindrance with the adjacent substituents on the pyrimidine ring.

Intermolecular Interactions and Packing Arrangements in Crystalline Structures

The crystal packing of 2-aminopyrimidinone analogues is dominated by an extensive network of hydrogen bonds. The amino group and the ring nitrogens, along with the carbonyl oxygen, act as hydrogen bond donors and acceptors, respectively.

In the triclinic form (I) of 2-amino-5,6-dimethylpyrimidin-4-one, the molecules form one-dimensional hydrogen-bonded ribbons. researchgate.net In contrast, the monoclinic form (II), which contains both 1H- and 3H-keto tautomers, exhibits a more complex three-dimensional hydrogen-bonding network. nih.govresearchgate.net This is due to the different hydrogen bonding capabilities of the two tautomers present in the crystal lattice.

Table 3: Common Intermolecular Interactions in 2-Aminopyrimidinone Analogue Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H (amino) | O=C | ~2.8 - 3.0 |

| Hydrogen Bond | N-H (amino) | N (ring) | ~2.9 - 3.1 |

| Hydrogen Bond | N-H (ring) | O=C | ~2.7 - 2.9 |

Computational and Theoretical Investigations of 4 1h Pyrimidinone, 2 Amino 5 Ethyl

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-amino-5-ethyl-4(1H)-pyrimidinone, these methods would offer a deep dive into its electronic and structural characteristics.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption maxima)

Quantum chemical calculations can predict various spectroscopic parameters. Calculated Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in 2-amino-5-ethyl-4(1H)-pyrimidinone would aid in the interpretation of experimental NMR spectra, confirming the compound's structure. Similarly, predicted Infrared (IR) vibrational frequencies would correspond to the stretching and bending of specific bonds, providing a theoretical IR spectrum that can be compared with experimental data. Theoretical calculations of UV-Vis absorption maxima would help in understanding the electronic transitions within the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Crucially, MD simulations can incorporate solvent molecules, allowing for the study of how a solvent like water affects the compound's structure and dynamics. This is particularly important for understanding its behavior in a biological milieu.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. For 2-amino-5-ethyl-4(1H)-pyrimidinone, theoretical studies could be used to explore its synthesis pathways or its metabolic degradation. By calculating the energies of reactants, products, and transition states, researchers can map out the most likely reaction pathways and understand the factors that control reaction rates.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their structure. nih.gov While no specific QSPR models for 2-amino-5-ethyl-4(1H)-pyrimidinone have been published, one could be developed as part of a larger study on pyrimidine (B1678525) derivatives. researchgate.net By correlating calculated molecular descriptors (such as size, shape, and electronic properties) with experimentally determined properties (like solubility or melting point) for a series of related compounds, a predictive model can be built. Such a model could then be used to estimate the properties of new, unsynthesized pyrimidine derivatives.

Green Chemistry Principles in the Synthesis and Application of Pyrimidinone Derivatives

Development of Eco-Friendly Synthetic Strategies

The synthesis of pyrimidinone derivatives, particularly through multicomponent reactions like the Biginelli reaction, has become a focal point for the application of green chemistry. researchgate.netscielo.org.mx This one-pot cyclocondensation of a β-keto ester, an aldehyde, and urea (B33335) or its derivatives is a prime example of a reaction that can be adapted to be more environmentally friendly. ingentaconnect.com Researchers are exploring various avenues to reduce the environmental impact of these syntheses, moving away from traditional methods that required strong acids and organic solvents, often resulting in low yields. scielo.org.mxnih.gov

A key aspect of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. scielo.br Heterogeneous catalysts are particularly advantageous as they exist in a different phase from the reaction mixture, allowing for easy separation and recovery, which is both economical and environmentally beneficial. nih.govacs.org This reusability is a significant step towards sustainable chemical manufacturing.

Several types of heterogeneous catalysts have been successfully employed in the synthesis of pyrimidinone derivatives:

Magnetic Nanocatalysts: Fe3O4-based nanocatalysts have been introduced as efficient magnetic catalysts in Biginelli condensations. tandfonline.com These catalysts can be easily separated from the reaction mixture using an external magnet and have demonstrated powerful reusability over multiple cycles without significant loss of activity. tandfonline.comsharif.edu For instance, Fe3O4@C@OSO3H has been used for the high-yield synthesis of dihydropyrimidinones under solvent-free conditions. tandfonline.com

Clay-Based Catalysts: Modified montmorillonite (B579905) clay has gained attention as a solid catalyst for organic synthesis in the liquid phase. researchgate.net These materials are valued for their role in creating heterogeneous nanoparticles that effectively catalyze reactions. researchgate.net

Phosphate-Based Catalysts: Dicalcium phosphate (B84403) dihydrate (DCPD) has been reported as a green and effective heterogeneous catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2-ones. scielo.org.mx This methodology offers advantages such as mild reaction conditions, simple purification, and excellent yields in short reaction times. scielo.org.mx Nano-NiZr4(PO4)6 is another example of a robust and retrievable heterogeneous catalyst used for pyrimidine (B1678525) synthesis, noted for its experimental simplicity and the low catalyst loading required.

These examples highlight a clear trend towards designing catalysts that are not only effective but also easily recoverable and reusable, directly addressing the principles of waste prevention and catalysis.

Table 1: Examples of Heterogeneous Catalysts in Pyrimidinone Derivative Synthesis This table is generated based on data for pyrimidinone derivatives in general.

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass of material in a reaction and contribute significantly to waste and environmental impact. scielo.br Consequently, there is a strong emphasis on replacing traditional volatile organic compounds (VOCs) with greener alternatives.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. rsc.org Its use in organic synthesis has received considerable attention due to economic, environmental, and safety advantages. rsc.org Efficient syntheses of pyrano[2,3-d]pyrimidinone derivatives have been reported using water as a green medium, resulting in short reaction times, easy work-up, and high yields. researchgate.net The synthesis of pyrimidinone-containing bisheteroarenes has also been successfully conducted in water. rsc.orgrsc.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are gaining popularity as "green solvents" due to properties like non-volatility and the ability to dissolve a wide range of compounds. japsonline.comnih.gov They can function as both the solvent and the catalyst, simplifying processes. nih.gov Various syntheses of pyrimidinone derivatives have been developed using ILs. For example, a Brønsted acidic ionic liquid has been used to catalyze the Biginelli reaction under solvent-free conditions, offering good yields and short reaction times. nih.gov L-proline nitrate, an amino acid-based ionic liquid, has also been shown to be an effective catalyst for synthesizing dihydropyrimidinones. japsonline.comresearchgate.net Similarly, [Et3NH][HSO4] has been used to promote the facile synthesis of chromone-pyrimidine coupled derivatives. nih.gov

Table 2: Use of Green Solvents in Pyrimidinone Derivative Synthesis This table is generated based on data for pyrimidinone derivatives in general.

Eliminating the solvent entirely represents an ideal scenario from a green chemistry perspective. gssrr.org Solvent-free reactions, also known as solid-state or neat reactions, reduce pollution, costs, and the complexity of handling, storing, and recycling solvents.

Solvent-Free Synthesis: Many protocols have been developed for the synthesis of pyrimidinone derivatives under solvent-free conditions, often involving heating a mixture of the reactants with a catalyst. nih.govtandfonline.comresearchgate.net These methods are praised for their good yields, short reaction times, and simple experimental procedures. researchgate.net For instance, the reaction of 2-guanidinobenzimidazole (B109242) with active methylene (B1212753) compounds to form dihydropyrimidinone derivatives proceeds efficiently under solvent-free conditions. researchgate.net

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical energy (e.g., grinding, milling, or shearing) to induce chemical reactions, often in the absence of a solvent. scielo.bryoutube.com This technique is highly energy-efficient and can lead to the formation of products with high yields in short periods. scielo.brmdpi.com The Biginelli reaction has been successfully performed using planetary ball milling under catalyst-free and solvent-free conditions, achieving excellent yields (>98%) in a short time. mdpi.com This approach not only prevents waste but also aligns with the principle of designing for energy efficiency. scielo.brmdpi.com

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, and no atoms are wasted as byproducts. primescholars.com

The formula to calculate percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

By focusing on addition reactions and one-pot syntheses, chemists can design pathways for compounds like 2-amino-5-ethyl-4(1H)-pyrimidinone that are inherently more efficient and produce less waste compared to traditional multi-step linear syntheses. rsc.org

Energy Efficiency in Reaction Design and Process Optimization

The energy requirements of chemical processes are a significant consideration for both environmental and economic reasons. Green chemistry encourages conducting reactions at ambient temperature and pressure whenever possible. scielo.br In the synthesis of pyrimidinone derivatives, several energy-efficient techniques have been explored to replace conventional heating, which can be energy-intensive and require long reaction times. scielo.org.mxnih.gov

Microwave Irradiation: Microwave-assisted synthesis has emerged as a valuable tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. ingentaconnect.com This method provides rapid and uniform heating, improving the energy efficiency of the process.

Ultrasound Irradiation: Sonication is another energy-efficient technique that uses the energy of sound waves to promote reactions. nih.gov Ultrasound-assisted synthesis of pyrimidinone derivatives has been shown to be more efficient than conventional methods, often proceeding faster and with high product yields. researchgate.netnih.gov

Optimized Catalytic Conditions: The development of highly active catalysts allows reactions to proceed under milder conditions, such as lower temperatures or shorter timeframes, thereby reducing energy consumption. nih.govmdpi.com For example, the use of certain ionic liquids allows for efficient Biginelli reactions at near-room temperature. nih.gov Similarly, mechanochemical ball milling can produce high yields in minutes without any external heating. mdpi.com

By integrating these technologies and optimizing reaction conditions, the synthesis of pyrimidinones (B12756618) can be made significantly more energy-efficient, aligning with the principles of sustainable chemical production. youtube.com

Table of Compounds Mentioned

Future Perspectives and Emerging Research Avenues for 4 1h Pyrimidinone, 2 Amino 5 Ethyl

Discovery of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the exploration and application of 4(1H)-Pyrimidinone, 2-amino-5-ethyl-. Current research on related pyrimidinone structures highlights a shift towards more sustainable and high-yield methodologies, which are directly applicable to the synthesis of the target compound.

Future synthetic research will likely focus on:

Multicomponent Reactions (MCRs): Biginelli and Biginelli-like reactions are foundational for creating dihydropyrimidones and their derivatives. mdpi.com The one-pot condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or guanidine (B92328) derivative offers a streamlined approach. mdpi.comnih.gov Adapting these MCRs, perhaps using propanal as the aldehyde component and a suitable β-keto ester, could provide a direct and atom-economical route to the 5-ethyl-pyrimidinone core.

Sustainable Energy Sources: The use of ultrasound and microwave irradiation is becoming increasingly common for driving organic reactions. researchgate.netnih.gov These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions, aligning with the principles of green chemistry. Applying these energy sources to the cyclocondensation steps in pyrimidinone synthesis could enhance the efficiency of producing 2-amino-5-ethyl-4(1H)-pyrimidinone.

Catalysis: The exploration of novel catalysts, including metal-based, organocatalysts, and biocatalysts, continues to revolutionize organic synthesis. For instance, copper(I)-catalyzed cycloaddition reactions have been used to create complex pyrimidinone derivatives. nih.gov Research into catalysts that can improve the regioselectivity and yield of the core pyrimidinone synthesis will be a significant area of investigation.

A comparison of traditional versus emerging synthetic approaches for related pyrimidinones (B12756618) is summarized below.

| Methodology | Key Features | Potential Advantages for 2-amino-5-ethyl-4(1H)-pyrimidinone Synthesis | Relevant Findings |

| Traditional Multistep Synthesis | Sequential reactions with isolation of intermediates. | High control over individual steps. | Foundational but can be time-consuming and less atom-economical. |

| Biginelli/Multicomponent Reactions | One-pot synthesis from three or more starting materials. | Increased efficiency, reduced waste, simplified purification. mdpi.com | A one-step synthesis for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines has been developed via a three-component condensation. nih.gov |

| Ultrasound/Microwave-Assisted Synthesis | Use of non-conventional energy sources to accelerate reactions. | Drastically reduced reaction times, improved yields, enhanced energy efficiency. researchgate.net | An efficient route to 2-amino-1,4-dihydropyrimidines was developed using ultrasound irradiation. researchgate.net Novel chromenopyrimidines have been synthesized using microwave/ultrasound irradiation. nih.gov |

| Novel Catalysis | Employment of catalysts (e.g., copper, L-proline) to facilitate reactions. | Lower activation energies, improved selectivity, milder reaction conditions. | Copper-(I) catalysis has been used in the synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones. nih.govresearchgate.net |

Advanced Materials Science Applications

The inherent ability of the 2-amino-pyrimidinone scaffold to form robust, directional hydrogen bonds makes it an attractive building block for supramolecular chemistry and materials science. The 2-ureido-4[1H]-pyrimidinone (UPy) moiety, a close structural relative, is well-known for its self-assembly into strong yet reversible dimers through quadruple hydrogen bonding, a property leveraged in the creation of self-healing polymers and hydrogels. researchgate.net

Future research into 4(1H)-Pyrimidinone, 2-amino-5-ethyl- is expected to explore its potential in:

Supramolecular Polymers: By functionalizing the 2-amino group or the pyrimidinone ring itself, the molecule can be incorporated into polymer backbones or as side chains. The resulting materials could exhibit dynamic properties such as self-healing, shear-thinning, and stimuli-responsiveness, driven by the reversible hydrogen-bonding interactions of the pyrimidinone units.

Hydrogels for Biomedical Applications: The development of biodegradable and biocompatible hydrogels is a major focus in tissue engineering. researchgate.net Pyrimidinone-based crosslinking can create hydrogels with tunable mechanical properties and injectability. researchgate.net The 2-amino-5-ethyl derivative could be incorporated into polymer networks to form hydrogels for drug delivery or as scaffolds for cell culture. researchgate.net

Organic Electronics: Heterocyclic compounds, including pyrimidine (B1678525) derivatives, are widely investigated for their use in organic electronics. Their planar structures and potential for π-π stacking can facilitate charge transport. Exploring the electronic properties of polymers and oligomers containing the 2-amino-5-ethyl-pyrimidinone unit could lead to applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from synthesis planning to drug discovery. aragen.comresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that accelerate research and development. nih.gov

For 4(1H)-Pyrimidinone, 2-amino-5-ethyl- and its derivatives, AI and ML can be applied to:

Predictive Synthesis: ML algorithms can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing pyrimidinones, thereby minimizing the need for extensive empirical screening and improving yields. illinois.edu This approach can accelerate the discovery of novel, highly efficient synthetic pathways. illinois.edu

De Novo Molecular Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel pyrimidinone derivatives with specific desired properties. aragen.com By defining a target property profile (e.g., high binding affinity to a specific protein, specific material characteristics), these algorithms can propose new molecular structures that chemists can then synthesize and test. nih.gov

Property Prediction: AI can predict various physicochemical and biological properties of new pyrimidinone derivatives, including solubility, toxicity, and potential biological activities. aragen.comnih.gov This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov

| AI/ML Application Area | Description | Potential Impact on Pyrimidinone Research |

| Reaction Outcome Prediction | ML models analyze reaction databases to predict the products and yields of chemical reactions under various conditions. | Accelerates the optimization of synthesis for 4(1H)-Pyrimidinone, 2-amino-5-ethyl-, reducing experimental costs. researchgate.net |

| Retrosynthesis Planning | AI tools suggest synthetic pathways for a target molecule by working backward from the final product. | Simplifies the planning of complex syntheses for novel pyrimidinone derivatives. |

| Generative Molecular Design | Deep learning models create novel molecular structures tailored to a desired property profile. | Enables the rational design of new pyrimidinones for specific applications in medicine or materials science. nih.gov |

| ADMET/Property Prediction | Algorithms predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles and other properties of molecules. | Allows for early-stage filtering of unpromising pyrimidinone derivatives, improving the success rate of development pipelines. aragen.com |

Fundamental Understanding of Structure-Reactivity Relationships and Non-Covalent Interactions

A deep understanding of the relationship between a molecule's three-dimensional structure and its chemical reactivity is crucial for its rational application. For 4(1H)-Pyrimidinone, 2-amino-5-ethyl-, future research will likely employ a combination of computational and experimental techniques to elucidate these fundamentals.

Key areas of investigation include:

Non-Covalent Interactions: The pyrimidinone core is rich in hydrogen bond donors (the amino group and ring N-H) and acceptors (the carbonyl oxygen and ring nitrogens). Detailed studies using techniques like X-ray crystallography and NMR spectroscopy, complemented by quantum chemical calculations, can map the intricate network of intra- and intermolecular interactions. nih.gov Understanding these interactions, including hydrogen bonds and π–π stacking, is essential for predicting crystal packing, self-assembly in materials, and binding to biological targets. researchgate.net

Tautomerism and Aromaticity: The 4(1H)-pyrimidinone system can exist in different tautomeric forms. Computational studies can quantify the relative stabilities of these tautomers and how they are influenced by the solvent and substituents like the 5-ethyl group. This is critical as the dominant tautomer dictates the molecule's hydrogen bonding patterns and electronic properties.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the 2-amino-5-ethyl-4(1H)-pyrimidinone scaffold and evaluating the impact on a specific property (e.g., biological activity, material performance), researchers can develop robust SAR models. nih.gov These models, which correlate specific structural features with observed activity, are invaluable for designing improved second-generation molecules. For instance, understanding how the size and electronics of the 5-position substituent influence activity is a classic SAR approach. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4(1H)-Pyrimidinone, 2-amino-5-ethyl-?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thieno[2,3-d]pyrimidinone analogs are synthesized by reacting 5-ethyl-2-aminothiophene derivatives with thiourea or cyanamide under acidic conditions, followed by purification via column chromatography (e.g., silica gel, eluent: chloroform/methanol) .

- Key Data :

| Reaction Type | Yield (%) | Melting Point (°C) | Characterization Methods |

|---|---|---|---|

| Cyclocondensation | 72–83 | 151–224 | ¹H NMR, HRMS, HPLC |

Q. How is 4(1H)-Pyrimidinone, 2-amino-5-ethyl- characterized structurally and analytically?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in the pyrimidinone ring (δ 6.5–8.0 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

- HRMS : Confirm molecular formula (C₆H₈N₃O) with exact mass (138.0668 g/mol).

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity analysis .

Q. What solubility data exists for 4(1H)-Pyrimidinone derivatives?

- Methodological Answer : Solubility trends for pyrimidinones vary with substituents. For example:

- Hydrophobic derivatives (e.g., 5,6-dimethyl-2-thioxo-) show poor aqueous solubility (<1 mg/mL) but dissolve in DMSO or ethanol .

- Polar substituents (e.g., hydroxyl or amino groups) improve water solubility. Use shake-flask methods with UV-Vis quantification for experimental validation .

Q. What biological screening methods are applicable to assess its activity?

- Methodological Answer :

- Enzyme inhibition : Test against dihydrofolate reductase (DHFR) or thymidylate synthase using spectrophotometric assays (e.g., NADPH oxidation at 340 nm) .

- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for 4(1H)-Pyrimidinone, 2-amino-5-ethyl- derivatives?

- Methodological Answer :

- Solvent selection : Ethanol or DMF improves cyclization efficiency vs. non-polar solvents.

- Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation (reaction time: 6–8 hrs vs. 24 hrs uncatalyzed) .

- Temperature control : Maintain 80–100°C to avoid side products (e.g., dimerization).

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Replicate assays : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and culture conditions.

- SAR analysis : Compare substituent effects (e.g., 5-ethyl vs. 5-methyl) on activity .

- Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to confirm structural integrity of test compounds .

Q. What strategies exist for designing analogs with enhanced pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric replacement : Replace ethyl with trifluoromethyl for metabolic stability .

- Prodrug design : Esterify hydroxyl groups to improve oral bioavailability (e.g., acetyl or phosphate esters) .

- LogP optimization : Aim for 1–3 using substituents like methoxy or amino groups .

Q. How to model its binding interactions with target proteins computationally?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with DHFR crystal structure (PDB: 1U72). Focus on hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.